2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a dichlorophenyl group attached to an acetamide moiety. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the acetamide group, often using reagents like acetic anhydride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide is unique due to the presence of both the dichlorophenyl and acetamide groups
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-2-1-3-8(16)10(7)11(13(21)23)12-9(17)4-6(5-22-12)14(18,19)20/h1-5,11H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADSXBRKQWFWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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